3-(2-Carboethoxybenzoyl)thiophene
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Overview
Description
“3-(2-Carboethoxybenzoyl)thiophene”, also known as CBTh, is a sulfur-containing heterocyclic compound. It has a molecular weight of 261.32 . The IUPAC name for this compound is ethyl 2-(1H-1lambda3-thiophene-3-carbonyl)benzoate .
Synthesis Analysis
The synthesis of thiophene derivatives like “3-(2-Carboethoxybenzoyl)thiophene” often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The InChI code for “3-(2-Carboethoxybenzoyl)thiophene” is 1S/C14H13O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9,18H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “3-(2-Carboethoxybenzoyl)thiophene” has a molecular weight of 261.32 . It is recommended to be stored at a temperature between 2-8°C .
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Thieno[3,2-b]thiophene derivatives have been studied for their photophysical and electrochemical properties as photosensitizers in DSSCs. These compounds can absorb sunlight and convert it into electricity, making them valuable for solar energy applications .
Photocatalytic Applications
These compounds also show promise in photocatalytic applications , where they can be used to catalyze chemical reactions using light as an energy source .
Future Directions
properties
IUPAC Name |
ethyl 2-(thiophene-3-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDFBYVEETWXBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641830 |
Source
|
Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carboethoxybenzoyl)thiophene | |
CAS RN |
904633-30-3 |
Source
|
Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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